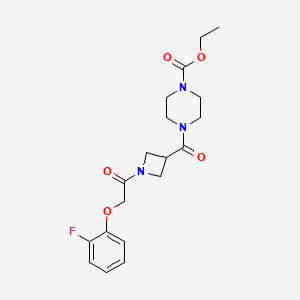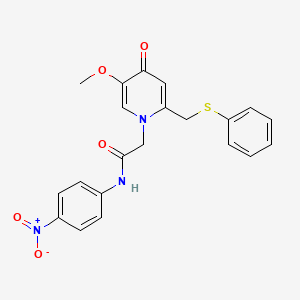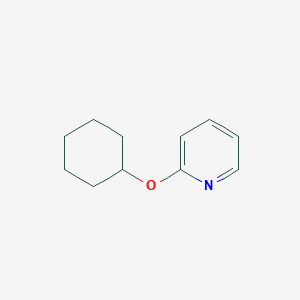
Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C19H24FN3O5 . It has a molecular weight of 393.415.
Synthesis Analysis
Aziridines and azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They provide different routes to produce polyamines, with various structures (i.e., branched vs. linear) and degrees of control . The synthesis of azetidines has been achieved by aza Paternò–Büchi reactions .Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate is involved in the synthesis of complex molecules with potential biological activities. For instance, derivatives containing this structure have been synthesized using microwave-assisted techniques and investigated for various biological activities. Some synthesized compounds demonstrated moderate antimicrobial activity against test microorganisms, and a few exhibited antiurease and antilipase activities, highlighting their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis Techniques and Biological Potentials
In another study, 1,2,4-Triazole derivatives containing a piperazine nucleus were prepared starting from similar ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate derivatives. These compounds were evaluated for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, demonstrating promising results. This research not only showcases the versatile utility of such compounds in synthesizing novel molecules but also their significant biological potentials, which could lead to the development of new therapeutic drugs (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Herbicidal Activity and Plant Growth Regulation
Compounds derived from ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate have been evaluated for their herbicidal activity and potential as plant growth regulators. A study synthesized derivatives to explore their effects on plant growth, with some showing significant herbicidal activity against wheat and potential cytokinin-like activities, indicating their use in agriculture for weed control and growth regulation (Stoilkova, Yonova, & Ananieva, 2014).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of related compounds have been extensively studied to understand their physicochemical properties better. For example, the crystal structure of levocetirizinium dipicrate, a compound with a similar piperazine derivative, was analyzed, revealing interesting hydrogen bonding motifs and supramolecular structures, contributing to the knowledge base of crystal engineering and molecular design (Jasinski, Butcher, Siddegowda, Yathirajan, & Ramesha, 2010).
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review on the synthesis, reactivity, and application of azetidines provides an overview of the most recent advances, trends, and future directions . This will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .
properties
IUPAC Name |
ethyl 4-[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O5/c1-2-27-19(26)22-9-7-21(8-10-22)18(25)14-11-23(12-14)17(24)13-28-16-6-4-3-5-15(16)20/h3-6,14H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDINYHILJIWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-bromophenyl)amino)acrylonitrile](/img/structure/B2571715.png)





![N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide](/img/structure/B2571723.png)

